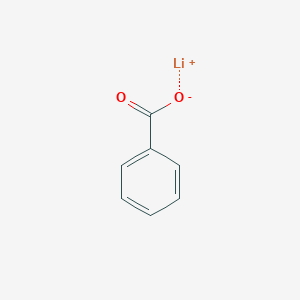

Benzoato de litio

Descripción general

Descripción

El ácido benzoico (litio), también conocido como benzoato de litio, es un compuesto químico con la fórmula LiC₇H₅O₂. Es la sal de litio del ácido benzoico y aparece como un polvo cristalino blanco. Este compuesto es conocido por sus aplicaciones en diversos campos, incluida la síntesis orgánica y los procesos industriales .

Aplicaciones Científicas De Investigación

El ácido benzoico (litio) tiene una amplia gama de aplicaciones en la investigación científica:

-

Química

-

Biología

Agente antimicrobiano: Actúa como un agente antimicrobiano en varios estudios biológicos.

-

Medicina

Estabilizador del estado de ánimo: Los compuestos de litio, incluido el benzoato de litio, se utilizan en el tratamiento de los trastornos del estado de ánimo.

-

Industria

Producción de polímeros: Se utiliza en la síntesis y modificación de polímeros.

Mecanismo De Acción

El mecanismo de acción del ácido benzoico (litio) implica varias vías:

-

Actividad antimicrobiana

Mecanismo: El ácido benzoico interrumpe las membranas celulares microbianas, lo que lleva a la muerte celular.

Vías: Se conjuga con glicina en el hígado y se excreta como ácido hipúrico.

-

Estabilización del estado de ánimo

Vías: El litio afecta a varios objetivos moleculares, incluidas las enzimas y los receptores involucrados en la neurotransmisión.

Análisis Bioquímico

Biochemical Properties

Lithium benzoate plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been found to inhibit bacteria and fungi, acting as a preservative . In biochemical reactions, lithium benzoate interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to improve mitochondrial function and attenuate reactive oxygen species in neuronal cells . These interactions are crucial for its neuroprotective effects and potential therapeutic applications.

Cellular Effects

Lithium benzoate exerts several effects on different types of cells and cellular processes. It has been demonstrated to protect neurons from neurotoxin insults by improving mitochondrial function and reducing reactive oxygen species levels . Additionally, lithium benzoate influences cell signaling pathways, gene expression, and cellular metabolism. It promotes neurogenesis and enhances cognitive function in animal models of Alzheimer’s disease . These cellular effects highlight the potential of lithium benzoate as a therapeutic agent for neurodegenerative diseases.

Molecular Mechanism

The molecular mechanism of lithium benzoate involves its interactions with various biomolecules. It has been shown to reduce amyloid deposition and tau phosphorylation, enhance autophagy, and regulate cholinergic and glucose metabolism . Lithium benzoate also inhibits neuroinflammation, oxidative stress, and apoptosis while preserving mitochondrial function . These molecular interactions contribute to its neuroprotective properties and potential therapeutic benefits.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lithium benzoate change over time. Studies have shown that lithium benzoate can maintain its stability and efficacy over extended periods . It has been observed to improve mitochondrial function and reduce reactive oxygen species levels consistently over time

Dosage Effects in Animal Models

The effects of lithium benzoate vary with different dosages in animal models. At lower doses, lithium benzoate has been shown to improve cognitive function and protect against neurodegenerative damage . At higher doses, it may exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of lithium benzoate in clinical applications.

Metabolic Pathways

Lithium benzoate is involved in various metabolic pathways, including the benzoate catabolic pathway. It interacts with enzymes and cofactors that facilitate its metabolism and excretion . The metabolic pathways of lithium benzoate are essential for understanding its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

Lithium benzoate is transported and distributed within cells and tissues through specific transporters and binding proteins . It has been shown to accumulate in certain tissues, influencing its localization and activity . Understanding the transport and distribution of lithium benzoate is crucial for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

The subcellular localization of lithium benzoate plays a significant role in its activity and function. It has been observed to localize in mitochondria, where it exerts its neuroprotective effects by improving mitochondrial function and reducing reactive oxygen species levels . The targeting signals and post-translational modifications that direct lithium benzoate to specific compartments or organelles are essential for its therapeutic efficacy.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

-

De ácido benzoico e hidróxido de litio

Reacción: El ácido benzoico reacciona con el hidróxido de litio para formar benzoato de litio y agua.

Condiciones: La reacción generalmente ocurre en un medio acuoso con calentamiento.

Ecuación: C₆H₅COOH + LiOH → C₆H₅COOLi + H₂O.

-

De alcohol bencílico

Reacción: El alcohol bencílico se oxida a ácido benzoico, que luego reacciona con el hidróxido de litio.

Condiciones: La oxidación se lleva a cabo utilizando agentes oxidantes como el permanganato de potasio (KMnO₄) o el trióxido de cromo (CrO₃).

Ecuación: C₆H₅CH₂OH + [O] → C₆H₅COOH; C₆H₅COOH + LiOH → C₆H₅COOLi + H₂O.

Métodos de producción industrial

Oxidación catalítica del tolueno:

Análisis De Reacciones Químicas

Tipos de reacciones

-

Oxidación

Reacción: El ácido benzoico (litio) puede sufrir oxidación para formar varios productos.

Reactivos: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).

Productos: La oxidación típicamente produce derivados del ácido benzoico.

-

Reducción

Reacción: La reducción del ácido benzoico (litio) puede llevar a la formación de alcohol bencílico.

Reactivos: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH₄).

Productos: El alcohol bencílico es el producto principal.

-

Sustitución

Reacción: El ácido benzoico (litio) puede sufrir reacciones de sustitución nucleofílica.

Reactivos: Los reactivos comunes incluyen haluros de alquilo y cloruros de ácido.

Productos: Las reacciones de sustitución producen ésteres y amidas.

Comparación Con Compuestos Similares

El ácido benzoico (litio) se puede comparar con otros compuestos similares:

-

Benzoato de sodio

Similitud: Ambos son sales del ácido benzoico y tienen propiedades antimicrobianas.

Diferencia: El benzoato de sodio se usa más comúnmente como conservante de alimentos.

-

Benzoato de potasio

Similitud: Actividad antimicrobiana similar y aplicaciones en la conservación de alimentos.

Diferencia: El benzoato de potasio se prefiere en dietas bajas en sodio.

-

Benzoato de calcio

Similitud: Se utiliza como conservante y en la síntesis de polímeros.

Diferencia: El benzoato de calcio tiene diferentes propiedades de solubilidad en comparación con el benzoato de litio.

El ácido benzoico (litio) destaca por sus aplicaciones únicas en la catálisis y la electroquímica, lo que lo convierte en un compuesto valioso tanto en la investigación científica como en los procesos industriales.

Propiedades

Número CAS |

553-54-8 |

|---|---|

Fórmula molecular |

C7H6LiO2 |

Peso molecular |

129.1 g/mol |

Nombre IUPAC |

lithium;benzoate |

InChI |

InChI=1S/C7H6O2.Li/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); |

Clave InChI |

FGQFWXDBSIBYLO-UHFFFAOYSA-N |

SMILES |

[Li+].C1=CC=C(C=C1)C(=O)[O-] |

SMILES isomérico |

[Li+].C1=CC=C(C=C1)C(=O)[O-] |

SMILES canónico |

[Li].C1=CC=C(C=C1)C(=O)O |

| 553-54-8 | |

Descripción física |

White solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS] |

Pictogramas |

Irritant |

Origen del producto |

United States |

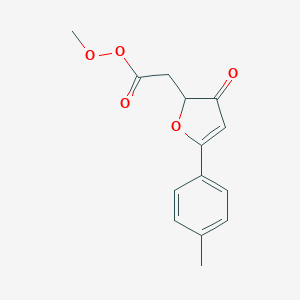

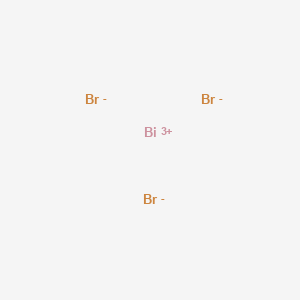

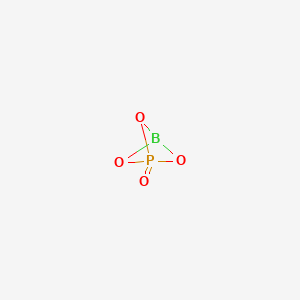

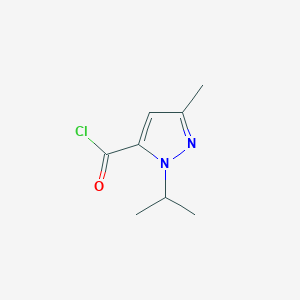

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What neuroprotective effects have been observed with lithium benzoate (LiBen)?

A1: Studies show that LiBen can: * Improve mitochondrial function: LiBen enhances mitochondrial function, crucial for neuronal survival and function, potentially through multiple mechanisms including modulation of mitochondrial bioenergetics and oxidative stress pathways. [] * Reduce reactive oxygen species (ROS): LiBen effectively scavenges ROS, protecting neurons from oxidative damage. [, ] * Improve cognition and memory: In animal models, LiBen administration shows promise in improving cognitive function and spatial memory, potentially by mitigating the underlying pathological processes associated with neurodegenerative diseases. []

Q2: How does LiBen compare to lithium or sodium benzoate alone in terms of neuroprotection?

A2: Research suggests that LiBen displays superior neuroprotective effects and oral bioavailability compared to lithium or sodium benzoate alone, either individually or combined. [] This highlights the synergistic potential of combining lithium and benzoate moieties in a single molecule.

Q3: What is the proposed mechanism for LiBen's cognitive protection in Alzheimer's disease models?

A3: LiBen has demonstrated a reduction in senile plaque deposition in the brains of Alzheimer’s disease animal models. [] This, alongside its effects on mitochondrial function and ROS, suggests a multi-target approach to neuroprotection.

Q4: What makes LiBen useful in fabricating lithium niobate (LiNbO3) optical waveguides?

A4: LiBen plays a critical role in the proton exchange process used to fabricate optical waveguides in LiNbO3. It acts as a buffering agent when added to benzoic acid, controlling the proton concentration during the exchange process and preventing surface damage to the LiNbO3 crystal, particularly in Y-cut orientations. [, , , , , ]

Q5: How does the concentration of LiBen in the proton exchange melt affect waveguide properties?

A5: Increasing the concentration of LiBen in the benzoic acid melt: * Slows down the proton exchange process: This allows for finer control over the waveguide depth and refractive index profile. [, , ] * Reduces the surface index increment: This helps to tailor the waveguide's optical properties for specific applications. [] * Can lead to the formation of different crystalline phases in the proton-exchanged LiNbO3, influencing the waveguide's optical and physical characteristics. [, ]

Q6: Can LiBen help achieve both high refractive index change and preserved nonlinear optical properties in LiNbO3 waveguides?

A6: Yes, using a dilute melt of benzoic acid with a carefully controlled low concentration of LiBen, researchers have achieved high refractive index change (δne ~ 0.1) while maintaining the nonlinear optical properties of LiNbO3. [] This is crucial for applications like second-harmonic generation.

Q7: What is the role of annealing in the fabrication of LiBen-modified LiNbO3 waveguides?

A7: Annealing, a heat treatment step after proton exchange, is crucial for: * Improving the stability of the waveguide refractive index profile [, , ] * Reducing propagation losses, leading to better performance. [, ] * Removing hydrogen-bonded OH groups, which can negatively impact waveguide properties. []

Q8: What are the advantages of using LiBen-modified proton exchange over titanium diffusion for LiNbO3 waveguide fabrication?

A8: LiBen-modified proton exchange offers several benefits over titanium diffusion, including: * Lower fabrication cost [] * Higher optical power handling capability, leading to a larger dynamic range for signal processing applications. []

Q9: What is the molecular formula and weight of lithium benzoate?

A9: The molecular formula of lithium benzoate is C7H5LiO2, and its molecular weight is 128.05 g/mol.

Q10: Are there alternative lithium salts used as matrices in MALDI-MS for analyzing hydrocarbons and wax esters?

A10: Yes, research has explored lithium salts like lithium salicylate, lithium vanillate, and lithium 2,5-dimethoxybenzoate as potential matrices in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). [] These salts facilitate the ionization of analytes through lithium cation attachment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4h-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde](/img/structure/B147897.png)